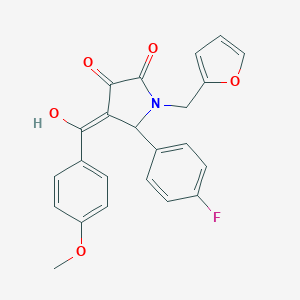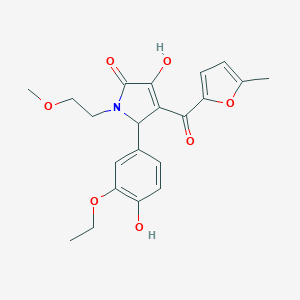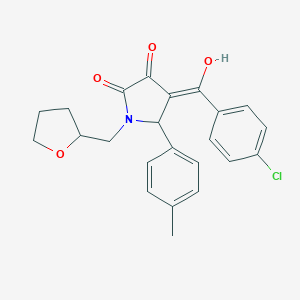![molecular formula C16H15N3OS B266925 N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, also known as PBTZ169, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new anti-tuberculosis drug.
Wirkmechanismus
The exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is not yet fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. Specifically, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to inhibit the activity of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to inhibit the activity of the enzyme MmpL3, which is involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have a low toxicity profile in both in vitro and in vivo studies. It is also relatively stable in biological fluids, which suggests that it has the potential to be used as an oral drug. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have good pharmacokinetic properties, with a half-life of approximately 6 hours in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its potential as a new anti-tuberculosis drug. Its ability to target both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its synergistic effect with other anti-TB drugs, makes it a promising candidate for combination therapy. However, one of the limitations of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its relatively low potency compared to other anti-TB drugs. This means that higher doses may be required to achieve therapeutic efficacy, which could increase the risk of toxicity.
Zukünftige Richtungen
There are several future directions for research on N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, which could lead to the development of more potent analogs. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine as a potential anti-TB drug.
Synthesemethoden
The synthesis of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-aminobenzyl alcohol to produce 2-(3-nitrophenyl)pyridin-3-ylmethanol. This intermediate is then reacted with 2-thienylmethylamine in the presence of a reducing agent to yield N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has shown promising results in preclinical studies as a potential anti-tuberculosis drug. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB). In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a synergistic effect when used in combination with other anti-TB drugs, such as isoniazid and rifampicin. This suggests that N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has the potential to be used as part of a combination therapy for TB.
Eigenschaften
Produktname |
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(3-pyrimidin-2-yloxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C16H15N3OS/c1-4-13(11-17-12-15-6-2-9-21-15)10-14(5-1)20-16-18-7-3-8-19-16/h1-10,17H,11-12H2 |
InChI-Schlüssel |
QKIRCRNCXLMUPP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3 |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)